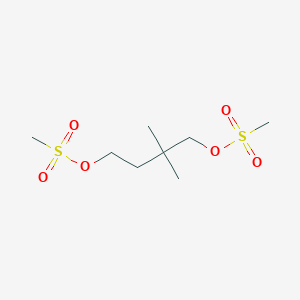![molecular formula C16H21NO4 B13577810 3-({1-[(Tert-butoxy)carbonyl]azetidin-3-yl}methyl)benzoicacid](/img/structure/B13577810.png)
3-({1-[(Tert-butoxy)carbonyl]azetidin-3-yl}methyl)benzoicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}methyl)benzoic acid, also known by its IUPAC name 3-[1-(tert-butoxycarbonyl)-3-azetidinyl]benzoic acid , is a chemical compound with the molecular formula C₁₅H₁₉NO₄. Let’s break down its structure:
Molecular Formula: C₁₅H₁₉NO₄
IUPAC Name: 3-[1-(tert-butoxycarbonyl)-3-azetidinyl]benzoic acid
Molecular Weight: 277.32 g/mol
Vorbereitungsmethoden
Synthetic Routes:
The synthesis of this compound involves introducing the azetidine ring and the tert-butoxycarbonyl (Boc) protecting group. Here are the key steps:
-
Azetidine Ring Formation
- The azetidine ring is formed by cyclization of an appropriate precursor. For example, an azetidine-3-carboxylic acid derivative can be used.
- The tert-butoxycarbonyl group is introduced to protect the amine functionality.
-
Boc Deprotection
- The tert-butoxycarbonyl group is selectively removed using acid or base, yielding the desired compound.
Industrial Production:
Industrial-scale production methods may involve variations of the synthetic routes mentioned above, optimized for efficiency and yield.
Analyse Chemischer Reaktionen
Reactions:
Oxidation/Reduction:
Common Reagents:
- Boc deprotection: Acidic conditions (e.g., trifluoroacetic acid).
- Esterification: Carboxylic acid derivatives (e.g., acyl chlorides).
- Substitution: Nucleophiles (e.g., amines, thiols).
- Oxidation/Reduction: Appropriate reagents (e.g., oxidizing agents, reducing agents).
Wissenschaftliche Forschungsanwendungen
This compound finds applications in various fields:
Medicinal Chemistry: As a potential drug candidate due to its unique structure.
Peptide Synthesis: Boc-protected azetidine derivatives are used in peptide chemistry.
Materials Science: For functionalized materials and polymers.
Wirkmechanismus
The exact mechanism of action remains an active area of research. it likely interacts with specific molecular targets or pathways, influencing biological processes.
Vergleich Mit ähnlichen Verbindungen
While there are no direct analogs, related compounds include:
1-(tert-Butoxycarbonyl)azetidine-3-carboxylic acid: (CAS: 142253-55-2) .
1-(tert-Butoxycarbonyl)azetidine-3-ylzinc iodide: (CAS: 206446-38-0) .
Eigenschaften
Molekularformel |
C16H21NO4 |
|---|---|
Molekulargewicht |
291.34 g/mol |
IUPAC-Name |
3-[[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]methyl]benzoic acid |
InChI |
InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-9-12(10-17)7-11-5-4-6-13(8-11)14(18)19/h4-6,8,12H,7,9-10H2,1-3H3,(H,18,19) |
InChI-Schlüssel |
NMUDTOIGWGOZEK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(C1)CC2=CC(=CC=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


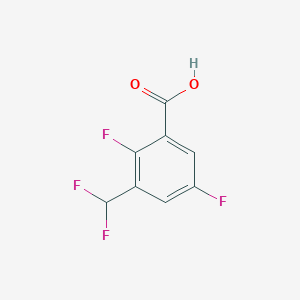
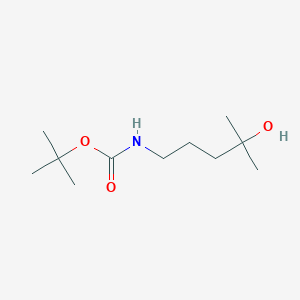
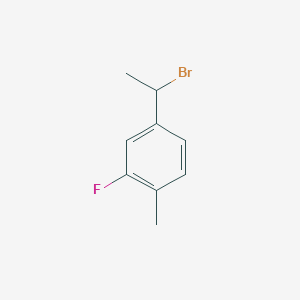
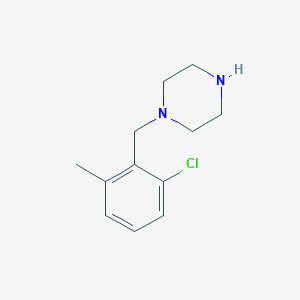
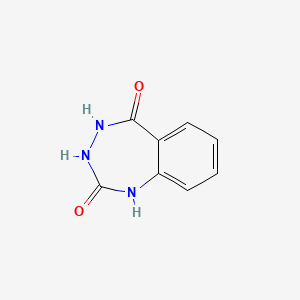
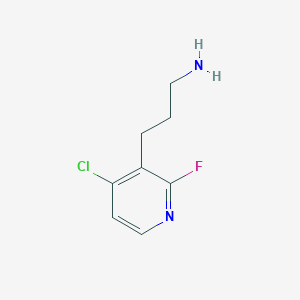
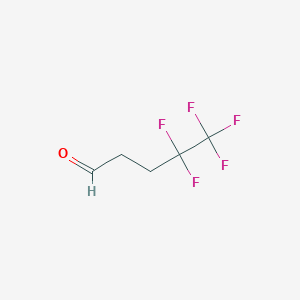
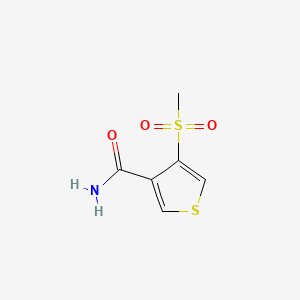
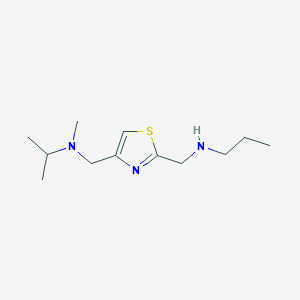
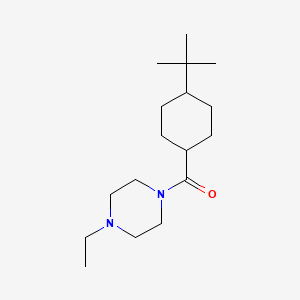

![1-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B13577787.png)
